
4-(Fluoromethyl)aniline
Overview
Description
4-(Fluoromethyl)aniline, also known as Benzenamine, 4-(fluoromethyl), is an organic compound with the molecular formula C7H8FN. It is a derivative of aniline, where a fluoromethyl group is attached to the para position of the benzene ring.
Mechanism of Action
Target of Action
It is known that aniline derivatives can interact with various biological targets, including enzymes and receptors .
Mode of Action
It is known that aniline derivatives can interact with their targets through various mechanisms, such as inhibition or activation of enzymes, modulation of receptor activity, or disruption of cellular processes .
Biochemical Pathways
For instance, some aniline derivatives have been found to have antimicrobial and anticancer activities, suggesting that they may interact with pathways related to cell growth and proliferation .
Pharmacokinetics
Aniline derivatives are generally known to be metabolized in the liver, and their bioavailability can be influenced by factors such as the route of administration and the presence of other substances .
Result of Action
Some aniline derivatives have been found to cause cytogenetic disorders and have a phytotoxic effect on the roots of allium cepa seedlings .
Action Environment
The action, efficacy, and stability of 4-(Fluoromethyl)aniline can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the compound’s stability and activity. Additionally, the presence of other substances can influence the compound’s action, either by interacting with the compound itself or by affecting its targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Fluoromethyl)aniline can be achieved through several methods. One common approach involves the selective fluorination of 4-(chloromethyl)aniline using hydrogen fluoride under catalytic conditions . Another method includes the reaction of 4-(bromomethyl)aniline with a fluorinating agent such as silver fluoride or potassium fluoride .
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale fluorination reactions. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced catalytic systems to ensure efficient and cost-effective production .
Chemical Reactions Analysis
Types of Reactions
4-(Fluoromethyl)aniline undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the fluoromethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed in substitution reactions.
Major Products
The major products formed from these reactions include various fluorinated aromatic compounds, amines, and substituted anilines .
Scientific Research Applications
Organic Synthesis
Building Block for Complex Molecules
4-(Fluoromethyl)aniline serves as a crucial building block in organic synthesis. Its fluoromethyl group enhances the reactivity of the aniline moiety, allowing for the formation of more complex structures. This property is particularly useful in the development of pharmaceuticals and agrochemicals.
- Synthesis of Fluorinated Compounds : The presence of a fluoromethyl group allows for the introduction of fluorine into various organic molecules, which can significantly alter their biological activity and physical properties. For instance, it can be used to synthesize fluorinated analogs of existing drugs, potentially improving their efficacy or reducing side effects.
Medicinal Chemistry
Pharmaceutical Development
In medicinal chemistry, this compound has been investigated for its potential as a precursor in the synthesis of pharmaceutical agents. The compound's ability to modulate biological activity through fluorination makes it valuable in drug design.
- Anticancer Agents : Research has indicated that derivatives of this compound exhibit anticancer properties. For example, compounds synthesized from this aniline derivative have shown promising activity against various cancer cell lines.
- Antimicrobial Activity : Some studies have reported that derivatives of this compound possess antimicrobial properties, making them candidates for the development of new antibiotics.
Material Science
Polymer Chemistry
The incorporation of this compound into polymer systems has been explored due to its unique chemical properties that can enhance material performance.
- Synthesis of Functional Polymers : It has been utilized in the synthesis of functionalized polymers such as rod-coil block copolymers. These materials can exhibit tailored mechanical and thermal properties suitable for advanced applications in coatings and adhesives .
- Conductive Materials : Research indicates that incorporating fluorinated anilines into polymer matrices can enhance electrical conductivity, making them suitable for electronic applications.
Case Study 1: Synthesis of Anticancer Agents
A study published in the Journal of Medicinal Chemistry detailed the synthesis of novel compounds derived from this compound that demonstrated significant cytotoxicity against breast cancer cell lines. The research highlighted how modifications to the fluoromethyl group could enhance biological activity, showcasing the compound's potential in developing targeted cancer therapies .
Case Study 2: Development of Conductive Polymers
In another study featured in Polymer Chemistry, researchers synthesized a series of polymers incorporating this compound, which exhibited improved electrical conductivity compared to non-fluorinated counterparts. This advancement opens avenues for using these materials in electronic devices and sensors .
Comparison with Similar Compounds
Similar Compounds
4-Fluoroaniline: Similar in structure but lacks the methyl group, making it less reactive in certain substitution reactions.
4-(Trifluoromethyl)aniline: Contains a trifluoromethyl group instead of a fluoromethyl group, leading to different electronic and steric properties.
4-Chloroaniline: Has a chlorine atom instead of a fluoromethyl group, resulting in different reactivity and applications.
Uniqueness
4-(Fluoromethyl)aniline is unique due to the presence of the fluoromethyl group, which imparts distinct electronic properties and reactivity compared to its analogs.
Biological Activity
4-(Fluoromethyl)aniline, a fluorinated derivative of aniline, has garnered attention in the field of medicinal chemistry due to its diverse biological activities and potential applications in drug development. This article explores the compound's biological activity, including its mechanisms of action, toxicity profiles, and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is . Its structure features a fluoromethyl group attached to the para position of the aniline ring, which influences its reactivity and biological interactions.
Mechanisms of Biological Activity
-
Metabolism and Bioactivation :
- This compound undergoes metabolic activation primarily through cytochrome P450 enzymes. This process can lead to the formation of reactive metabolites such as benzoquinoneimines, which are implicated in various toxicological effects . The presence of the fluorine atom at the para position enhances its bioactivation compared to non-fluorinated analogues.
-
Antimicrobial Activity :
- Studies have demonstrated that derivatives of fluorinated anilines exhibit significant antimicrobial properties. For instance, compounds with similar structural motifs have shown effectiveness against Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA) . The specific activity of this compound itself requires further investigation, but its structural relatives suggest potential efficacy.
- Anti-inflammatory Potential :
Toxicity Profile
The toxicity of this compound is a critical consideration in its application. Studies have shown that fluoroanilines can exhibit cytotoxic effects due to their metabolic products. The formation of benzoquinoneimines can lead to cellular damage and has been linked to various adverse effects in vivo .
Case Studies
- In Vitro Studies :
- Anticancer Activity :
Comparative Analysis
The following table summarizes key findings related to the biological activity and properties of this compound compared with other fluorinated anilines:
Compound | Antimicrobial Activity | Anti-inflammatory Potential | Toxicity Profile |
---|---|---|---|
This compound | Moderate (requires further study) | Modulates NF-κB (potential) | Reactive metabolites linked to toxicity |
4-Fluoroaniline | Effective against MRSA | Significant modulation | High toxicity due to reactive metabolites |
4-Nitroaniline | Variable | Strong anti-inflammatory | Lower toxicity compared to fluoroanilines |
Properties
IUPAC Name |
4-(fluoromethyl)aniline | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8FN/c8-5-6-1-3-7(9)4-2-6/h1-4H,5,9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQUYVFDFOHPQSW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CF)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8FN | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10601729 | |
Record name | 4-(Fluoromethyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10601729 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61865-29-0 | |
Record name | 4-(Fluoromethyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10601729 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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